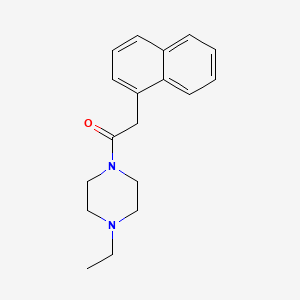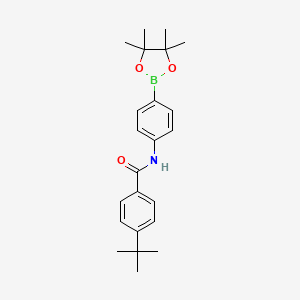
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as EN-8, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This molecule has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Serotonin Receptor Antagonists
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone and its derivatives have been studied for their potential as serotonin receptor antagonists, specifically targeting the 5-HT1B receptor. This receptor plays a crucial role in various neurological processes, and antagonists can have therapeutic applications in treating disorders such as depression, anxiety, and migraine. For instance, certain arylpiperazide derivatives of 1-naphthylpiperazine have shown potent and selective ligand properties for 5-HT1B/1D subtypes, with one derivative demonstrating notable antagonist activity in both in vitro and in vivo models (Jorand-Lebrun et al., 1997).
Anticonvulsant Properties
Compounds structurally related to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been explored for their anticonvulsant properties. Novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized based on a pharmacophoric model to meet the structural requirements necessary for anticonvulsant activity. These compounds have been evaluated using various seizure models, with some demonstrating significant anticonvulsant activities and confirming the four binding site pharmacophoric model hypothesis for this activity (Rajak et al., 2010).
Serotonin Receptor Ligands
Further studies have focused on synthesizing and analyzing compounds for their role as ligands for the serotonin 5-HT6 receptor, with the introduction of different linkers between the triazine moiety and an aromatic substituent. These studies aim to evaluate the impact of these linkers on affinity for the 5-HT6 receptor. Among these, certain derivatives have shown high affinity, offering insights into the structure-activity relationships and potential for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Learning and Memory Dysfunction
Compounds related to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been investigated for their potential to improve learning and memory dysfunction in mouse models. These studies highlight the therapeutic potential of these compounds in treating cognitive disorders (Zhang Hong-ying, 2012).
Optical and Thermal Properties
The synthesis and study of the optical and thermal properties of certain derivatives have provided valuable insights into their potential applications in material science. These studies offer a foundation for further exploration of these compounds in various technological applications (Shruthi et al., 2019).
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWICQXKJGEMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)


![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)




![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)

